1. Superior Binding Affinity and Functional Potency of SC-51322 Compared to SC-51089
SC-51322 demonstrates a significantly higher binding affinity and functional potency at the EP1 receptor compared to its close analog SC-51089 [1]. In a direct comparison, SC-51322 was found to be 100 times more potent than SC-51089 [1]. This difference is reflected in quantitative binding and functional assay data.
| Evidence Dimension | EP1 Receptor Binding Affinity (Ki) and Functional Antagonism (pA2) |
|---|---|
| Target Compound Data | Ki = 13.8 nM; pA2 = 8.1 (in guinea pig ileum assay) [REFS-1, REFS-2] |
| Comparator Or Baseline | SC-51089: pA2 = 5.5 [1] |
| Quantified Difference | SC-51322 is approximately 400-fold more potent than SC-51089 based on pA2 values (2.6 log unit difference). It is reported to be 100 times more potent overall [1]. |
| Conditions | Ki was determined using human EP1 receptor binding assays. pA2 values were determined in a PGE2-stimulated guinea pig ileum muscle strip functional assay. |
Why This Matters
The substantially higher potency of SC-51322 translates to lower required concentrations in experimental assays, minimizing off-target effects and solvent-related artifacts, and ensuring more robust and reproducible data.
- [1] Hallinan, E. A., Hagen, T. J., Husa, R. K., Tsymbalov, S., Rafferty, M. F., Stapelfeld, A., ... & Savage, M. A. (1994). 8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[3-[2-(furanylmethyl)thio]-1-oxopropyl]hydrazide (SC-51322): A potent PGE2 antagonist and analgesic. Bioorganic & Medicinal Chemistry Letters, 4(3), 509-514. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. SC-51322 Ligand Activity Chart. Accessed 2026. View Source
